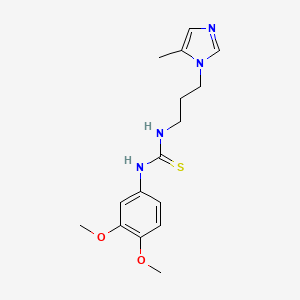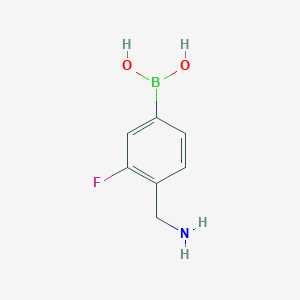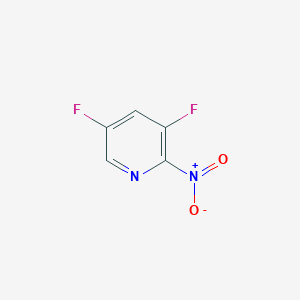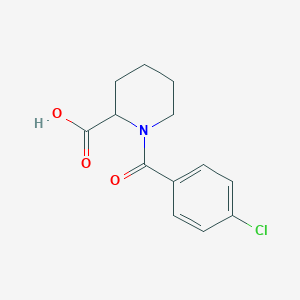
1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid, also known as CBPCA, is a synthetic organic compound with a wide range of applications. It is a white crystalline solid with a molecular weight of 209.58 g/mol and a melting point of 134-135°C. CBPCA is a versatile compound with a variety of uses in scientific research, including as a biochemical reagent, an intermediate in organic synthesis, and a potential therapeutic agent.
Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids like 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid show potential in biocatalyst inhibition, impacting microbes like Escherichia coli and Saccharomyces cerevisiae at suboptimal concentrations. These acids can be used as food preservatives due to their microbial inhibitory properties. Understanding these mechanisms can help engineer robust strains for improved industrial performance (Jarboe et al., 2013).
Applications in Drug Synthesis and Pharmacology
Carboxylic acids are central in the pharmacophore of numerous drugs. However, issues like toxicity and limited membrane diffusion have led to the development of bioisosteres to replace carboxylic acid-containing drugs. This research is crucial in overcoming challenges in modern drug design, highlighting the innovative strategies required (Horgan & O’ Sullivan, 2021).
Role in Bioactive Compound Synthesis
Carboxylic acids serve as precursors for synthesizing bioactive compounds like 1-indanones, which exhibit antiviral, anti-inflammatory, analgesic, and anticancer properties. They also play roles in treating neurodegenerative diseases and as insecticides, fungicides, and herbicides (Turek et al., 2017).
Environmental Extraction and Separation
The reactive extraction of carboxylic acids using organic solvents and supercritical fluids is an area of interest, with supercritical CO2 being a recommended solvent due to its environmentally friendly and non-toxic nature. This method is seen as an efficient and competitive approach for separating carboxylic acids from aqueous solutions (Djas & Henczka, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Orientations Futures
While specific future directions for “1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid” are not available, piperidine derivatives are a significant area of research in drug discovery due to their wide range of biological activities . They are being explored for potential applications in treating various conditions including cancer, inflammation, hypertension, and asthma .
Mécanisme D'action
Mode of Action
It’s known that compounds with a similar structure can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action for this compound may depend on its specific targets and the biochemical pathways it affects.
Biochemical Pathways
Compounds with a similar structure have been known to affect pathways involving free radical reactions and nucleophilic substitutions
Action Environment
It’s known that the compound should be stored in a sealed container in a dry room at normal temperature . This suggests that moisture and temperature could potentially affect the compound’s stability.
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-6-4-9(5-7-10)12(16)15-8-2-1-3-11(15)13(17)18/h4-7,11H,1-3,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTODHDLUJALJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


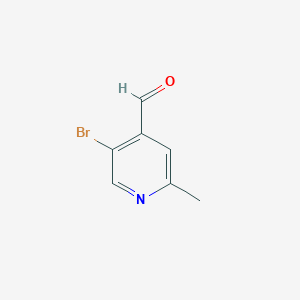
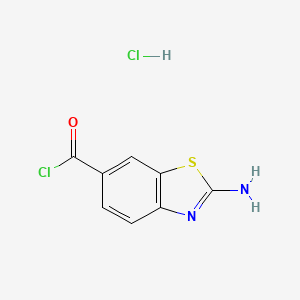
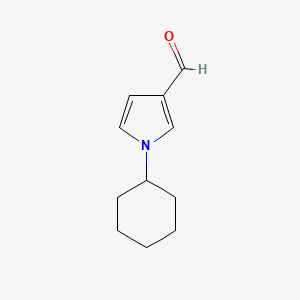
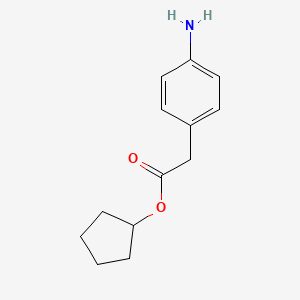


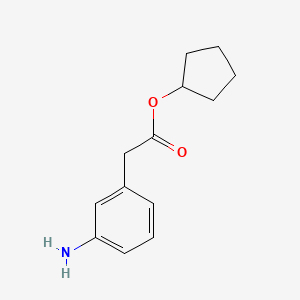

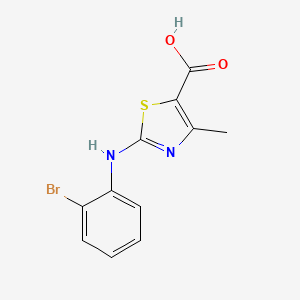

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)
